molecular formula C11H13IO4 B427203 3-Iodo-5-methoxy-4-propoxybenzoic acid CAS No. 145399-74-2

3-Iodo-5-methoxy-4-propoxybenzoic acid

Cat. No.: B427203
CAS No.: 145399-74-2
M. Wt: 336.12g/mol
InChI Key: YMXJUQQJSWVNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-methoxy-4-propoxybenzoic acid: is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, featuring iodine, methoxy, and propoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxy-4-propoxybenzoic acid typically involves the iodination of a suitable benzoic acid derivative. The process may include the following steps:

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzoic acid ring.

    Propoxylation: Addition of a propoxy group (-OCH2CH2CH3) to the benzoic acid ring.

    Iodination: Introduction of an iodine atom to the desired position on the aromatic ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-5-methoxy-4-propoxybenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy and propoxy groups can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy and propoxy groups.

    Reduction Products: Alcohols or other reduced derivatives of the carboxylic acid group.

Scientific Research Applications

Chemistry: 3-Iodo-5-methoxy-4-propoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of iodine in the molecule can enhance the biological activity of certain drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-4-propoxybenzoic acid depends on its specific application. In general, the iodine atom can participate in various biochemical interactions, potentially affecting molecular targets such as enzymes or receptors. The methoxy and propoxy groups can influence the compound’s solubility and reactivity, thereby modulating its overall biological activity.

Comparison with Similar Compounds

  • 3-Iodo-4-methoxybenzoic acid
  • 3-Iodo-5-methoxybenzoic acid
  • 3-Iodo-4-propoxybenzoic acid

Comparison: Compared to its similar compounds, 3-Iodo-5-methoxy-4-propoxybenzoic acid is unique due to the presence of both methoxy and propoxy groups on the aromatic ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-iodo-5-methoxy-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJUQQJSWVNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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